molecular formula C9H11F3N2 B1484040 1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098007-33-9

1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B1484040
CAS No.: 2098007-33-9
M. Wt: 204.19 g/mol
InChI Key: QGKJTEDDVCVEKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a fused heterocyclic compound featuring a pyrazole ring fused to a cyclopentane ring. The substituents—ethyl at position 1 and trifluoromethyl (CF₃) at position 3—impart distinct electronic and steric properties. The CF₃ group is electron-withdrawing, enhancing metabolic stability and lipophilicity, while the ethyl group contributes to moderate steric bulk. Such structural features make this compound a promising candidate in medicinal chemistry, particularly for central nervous system (CNS) or anti-inflammatory targets .

Properties

IUPAC Name

1-ethyl-3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2/c1-2-14-7-5-3-4-6(7)8(13-14)9(10,11)12/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKJTEDDVCVEKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CCC2)C(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known that pyrazole derivatives interact with their targets in a variety of ways, often leading to changes in the function or activity of the target. The specific interactions and resulting changes would depend on the particular structure and properties of the pyrazole derivative, as well as the nature of the target.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole. These factors can include temperature, pH, and the presence of other substances that could interact with the compound. .

Biochemical Analysis

Biochemical Properties

1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives, including this compound, have been shown to inhibit protein glycation and exhibit anti-inflammatory, antibacterial, antifungal, anticancer, antidiabetic, antioxidant, antidepressant, anti-tuberculosis, and antiviral activities. These interactions are crucial for the compound’s biological activity and therapeutic potential.

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, pyrazole derivatives are known to inhibit carbonic anhydrase, α-glycosidase, and cholinesterase enzymes. These interactions are essential for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can exhibit stable biological activity over extended periods, making them suitable for long-term therapeutic applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that pyrazole derivatives can have a dose-dependent impact on various biological processes, including enzyme inhibition, gene expression, and cellular metabolism. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. Pyrazole derivatives are known to undergo metabolic transformations, leading to the formation of active metabolites that contribute to their biological activity. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. Pyrazole derivatives have been shown to be efficiently transported across cell membranes, allowing them to reach their target sites and exert their biological effects

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Pyrazole derivatives have been reported to localize in various subcellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Biological Activity

1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • CAS Number : 2098007-33-9
  • Molecular Formula : C9H10F3N2
  • Molecular Weight : 210.19 g/mol

Biological Activity

The biological activity of this compound has been investigated in various studies. Notably, compounds with similar pyrazole structures have shown promising results against parasitic diseases.

Antiparasitic Activity

A study highlighted the effectiveness of N-ethylurea pyrazole derivatives against Trypanosoma brucei and Trypanosoma cruzi, which are responsible for human African trypanosomiasis and Chagas disease, respectively. The best compound in this series demonstrated an IC50 of 9 nM against T. brucei and 16 nM against T. cruzi . While specific data for this compound is limited, its structural similarities suggest potential activity.

Structure-Activity Relationships (SAR)

The SAR analysis of pyrazole derivatives indicates that modifications to the core structure can significantly influence biological activity. For example:

  • Substitution Effects : The introduction of trifluoromethyl groups has been associated with enhanced potency and selectivity against target organisms .
  • Linker Modifications : Variations in the linker connecting the pyrazole core to other functional groups can alter pharmacokinetic properties and efficacy .

Example 1: Antitrypanosomal Activity

A comparative study evaluated various pyrazole derivatives for their antitrypanosomal activities. The results indicated that compounds with specific substitutions at the 3-position of the pyrazole ring exhibited superior inhibitory effects on T. brucei and T. cruzi compared to unsubstituted analogs .

CompoundIC50 (μM) against T. b. bruceiIC50 (μM) against T. cruzi
Compound A0.23 ± 0.04 (358)0.20 ± 0.004 (251)
Compound B0.64 ± 0.12 (131)1.0 ± 0.23 (50)

This table illustrates how structural modifications can lead to varying levels of biological activity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 1 and 3 significantly influence molecular weight, solubility, and reactivity. Key comparisons include:

Compound Name Position 1 Substituent Position 3 Substituent Molecular Weight (g/mol) Key Properties
1-Ethyl-3-(trifluoromethyl)-... (Target) Ethyl CF₃ ~223.23* High lipophilicity, metabolic stability
1,3-Dimethyl-... () Methyl Methyl 137.1 Lower steric hindrance, higher solubility
1-Ethyl-3-(pyridin-2-yl)-... () Ethyl Pyridinyl 213.28 Improved hydrogen bonding, basicity
1-Ethyl-3-phenyl-... () Ethyl Phenyl ~215.27* Increased aromaticity, potential π-π interactions

*Calculated based on molecular formula.

  • Trifluoromethyl vs. Methyl : The CF₃ group in the target compound enhances oxidative stability compared to methyl, as seen in pyrazole-based electrolytes (). However, methyl groups (e.g., ) improve synthetic yields (43% for dimethyl variant) due to simpler steric demands .
  • Trifluoromethyl vs.

Key Research Findings and Data

Structural Verification

  • ROESY Spectroscopy: In 1,3-dimethyl-... (), NOE correlations confirmed regioisomerism, a method applicable to the target compound for verifying substituent positions .
  • Synthetic Challenges : CF₃ introduction often requires reagents like m-CPBA (), increasing complexity compared to alkyl or aryl substitutions .

Market and Availability

  • Commercial Availability: CF₃-containing variants (e.g., sc-333489, ) are priced at $248/250 mg, reflecting higher costs due to synthetic difficulty . Non-fluorinated analogs (e.g., ) are more cost-effective .

Preparation Methods

Pyrazole Ring Formation

According to patent US5624941A, pyrazole derivatives can be synthesized by cyclization of hydrazines with 1,3-dicarbonyl compounds or equivalents. The method involves:

  • Reacting a suitable 1,3-diketone or β-ketoester with hydrazine or substituted hydrazines.
  • The cyclization proceeds under reflux in an appropriate solvent (e.g., ethanol, acetic acid).
  • This yields the pyrazole core with substituents depending on the starting materials.

For the tetrahydrocyclopenta[c]pyrazole system, a cyclopentanone derivative is often used as the 1,3-dicarbonyl equivalent, allowing ring fusion during cyclization.

Introduction of the Trifluoromethyl Group

The trifluoromethyl substituent at the 3-position is introduced either via:

  • Use of trifluoromethylated precursors such as trifluoromethyl ketones or trifluoromethylated β-ketoesters.
  • Direct trifluoromethylation of the pyrazole ring using reagents like trifluoromethyl iodide or Ruppert–Prakash reagent (CF3SiMe3) under catalytic conditions.

Patent literature indicates that trifluoromethylated intermediates are often prepared prior to ring closure to ensure regioselectivity and stability.

Alkylation to Introduce the Ethyl Group

The ethyl substituent on the nitrogen (N-1 position) is introduced via alkylation:

  • Using ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base such as potassium carbonate or sodium hydride.
  • The reaction is typically conducted in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
  • This step selectively alkylates the pyrazole nitrogen without affecting other functional groups.

Typical Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Pyrazole ring formation Hydrazine + cyclopentanone derivative Ethanol/acetic acid Reflux (80-100°C) 70-85 Cyclization with 1,3-dicarbonyl compound
Trifluoromethyl group introduction Trifluoromethylated β-ketoester or CF3 reagent + catalyst Various (e.g., DCM, THF) Room temp to reflux 60-75 Regioselective trifluoromethylation
N-ethylation Ethyl bromide + base (K2CO3, NaH) DMF, DMSO 50-80°C 80-90 Selective N-alkylation

Research Findings and Optimization

  • The choice of solvent and base in the alkylation step significantly affects the yield and purity of the final product.
  • Use of trifluoromethylated precursors prior to ring closure improves regioselectivity and reduces side reactions.
  • Catalytic trifluoromethylation methods have been optimized to proceed under mild conditions, preserving sensitive functional groups.
  • Purification is typically achieved via recrystallization or chromatography, with characterization by NMR spectroscopy confirming structure and substitution pattern.

Q & A

Basic Questions

Q. What synthetic methodologies are employed for synthesizing 1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole?

  • Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, cyclopentane-1,3-dione derivatives react with ethyl hydrazinecarboxylate under reflux in ethanol, followed by trifluoromethylation using CF₃I in the presence of a Cu catalyst to introduce the trifluoromethyl group. Temperature control (60–80°C) and catalyst selection (e.g., CuI) are critical for regioselectivity and yield optimization .

Q. Which spectroscopic techniques are most effective for characterizing the cyclopenta[c]pyrazole core?

  • Methodology :

  • ¹H/¹³C NMR : Assigns proton environments and confirms substituent positions. For instance, downfield shifts (~δ 7.5–8.5 ppm) in ¹H NMR indicate aromatic protons adjacent to electron-withdrawing groups like trifluoromethyl .
  • XRD : Resolves solid-state conformation and bond angles, particularly useful for distinguishing between tautomeric forms .
  • HRMS : Validates molecular formula by matching exact mass with theoretical values (±3 ppm error tolerance) .

Advanced Questions

Q. How can reaction yields be optimized for trifluoromethylation steps in pyrazole derivatives?

  • Methodology :

  • Catalyst Screening : Cu(I) catalysts (e.g., CuI) improve trifluoromethyl group transfer efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature Gradients : Stepwise heating (40°C → 80°C) minimizes side reactions. Š. et al. achieved >75% yield by coupling these parameters .

Q. How to resolve discrepancies between NMR and XRD data for the cyclopenta[c]pyrazole scaffold?

  • Methodology :

  • Dynamic NMR Studies : Variable-temperature ¹H NMR identifies conformational flexibility in solution.
  • DFT Calculations : B3LYP/6-31G* level computations correlate experimental coupling constants with dihedral angles to validate structures .
  • Synchrotron XRD : High-resolution data clarifies crystal packing effects that may distort solid-state configurations .

Q. What strategies mitigate regioselectivity challenges during pyrazole ring formation?

  • Methodology :

  • Substituent-Directed Synthesis : Electron-withdrawing groups (e.g., trifluoromethyl) guide cyclization via steric and electronic effects.
  • Microwave-Assisted Synthesis : Reduces reaction time (<2 hours) and improves selectivity by minimizing thermal decomposition .

Data Contradiction Analysis

Q. How to address inconsistent biological activity data across studies?

  • Methodology :

  • Dose-Response Curves : Establish EC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C).
  • Metabolic Stability Tests : Assess compound degradation in vitro (e.g., liver microsomes) to rule out false negatives .

Q. Why do computational models sometimes fail to predict the compound’s reactivity?

  • Methodology :

  • Multi-Parameter DFT : Include solvent effects (PCM model) and dispersion corrections (D3-BJ) for accurate transition-state modeling.
  • Experimental Validation : Compare computed activation energies with kinetic studies (e.g., Arrhenius plots) .

Methodological Recommendations

Q. What protocols ensure reproducibility in multi-step syntheses?

  • Methodology :

  • Intermediate Purity : Use flash chromatography (silica gel, hexane/EtOAc gradient) with ≥95% purity thresholds.
  • In Situ Monitoring : ReactIR tracks intermediate formation in real time .

Q. How to design stability studies for trifluoromethylated pyrazoles?

  • Methodology :

  • Forced Degradation : Expose to UV light (ICH Q1B guidelines), acidic/alkaline conditions, and elevated humidity.
  • HPLC-PDA : Quantifies degradation products and identifies hydrolytic cleavage pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 2
Reactant of Route 2
1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.